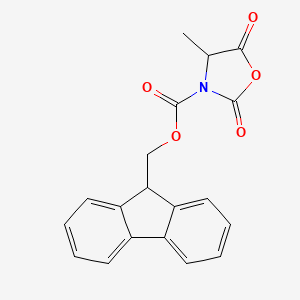![molecular formula C36H34F6IrN6P B14787013 2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)
2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate is a complex organometallic compound It consists of an iridium(3+) center coordinated with 2-phenylpyridine and a ligand containing 2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine The hexafluorophosphate anion serves as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of iridium(3+) with 2-phenylpyridine and the ligand 2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine. The reaction is carried out under inert atmosphere conditions to prevent oxidation. The hexafluorophosphate anion is introduced through the use of hexafluorophosphoric acid or its salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions using iridium salts, 2-phenylpyridine, and the ligand under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, potentially forming higher oxidation state species.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the iridium center.
Substitution: Ligands coordinated to the iridium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium(4+) species, while reduction may produce iridium(2+) complexes. Substitution reactions can result in the formation of new iridium-ligand complexes.
科学的研究の応用
This compound has several scientific research applications, including:
Catalysis: It can serve as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Materials Science: The compound can be used in the development of advanced materials, such as light-emitting diodes (LEDs) and photovoltaic cells.
Medicinal Chemistry:
作用機序
The mechanism of action of this compound involves the coordination of the iridium center with target molecules. The iridium center can facilitate electron transfer processes, activate small molecules, and promote bond formation or cleavage. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry.
類似化合物との比較
Similar Compounds
2-Phenylpyridine: A ligand commonly used in coordination chemistry with transition metals.
4-(Dimethylamino)pyridine: A nucleophilic catalyst used in various organic reactions.
Iridium(3+) Complexes: A class of compounds with diverse applications in catalysis and materials science.
Uniqueness
The uniqueness of 2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate lies in its specific combination of ligands and the iridium center. This combination imparts unique electronic and steric properties, making it suitable for specialized applications in catalysis and materials science.
特性
分子式 |
C36H34F6IrN6P |
|---|---|
分子量 |
887.9 g/mol |
IUPAC名 |
2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate |
InChI |
InChI=1S/C14H18N4.2C11H8N.F6P.Ir/c1-17(2)11-5-7-15-13(9-11)14-10-12(18(3)4)6-8-16-14;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-7(2,3,4,5)6;/h5-10H,1-4H3;2*1-6,8-9H;;/q;3*-1;+3 |
InChIキー |
ZAIJLOLQIZPHKA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=NC=C1)C2=NC=CC(=C2)N(C)C.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-[Tert-butyl(dimethyl)silyl]oxy-1-(4-chloro-3-fluorophenyl)ethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one](/img/structure/B14786937.png)
![3-(2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14786946.png)
![6-(4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B14786954.png)
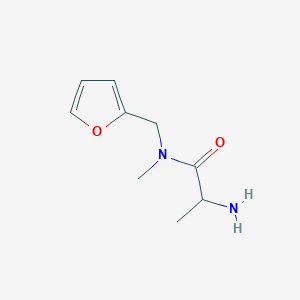
![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14786969.png)
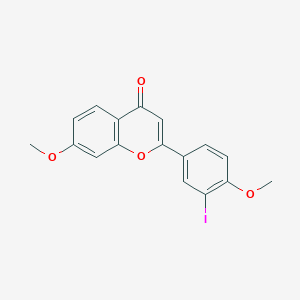
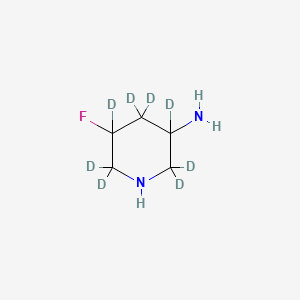
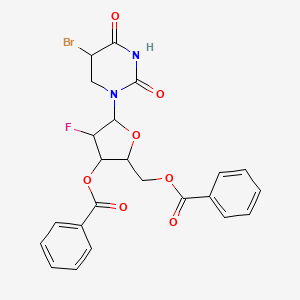
![(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B14786992.png)
![[4-(4-Propylcyclohexyl)phenyl]boric acid](/img/structure/B14786997.png)
![Methyl 2-[3-(chloromethyl)phenoxy]butanoate](/img/structure/B14787017.png)

![2-[[3-(3-Fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B14787038.png)
